2-amino-N-(butan-2-yl)propanamide

Overview

Description

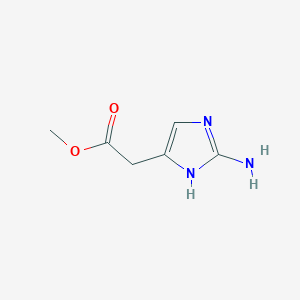

2-amino-N-(butan-2-yl)propanamide is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.22 . It is an amide, which is a type of organic compound that can react in many different organic processes to form other useful compounds for synthesis .

Molecular Structure Analysis

The molecular structure of 2-amino-N-(butan-2-yl)propanamide consists of a butan-2-yl group attached to the nitrogen atom of a propanamide . The propanamide part of the molecule has the chemical formula CH3CH2C=O(NH2), indicating it is the amide of propanoic acid .Chemical Reactions Analysis

While specific chemical reactions involving 2-amino-N-(butan-2-yl)propanamide are not detailed in the sources, amides in general can participate in a variety of organic reactions. For instance, primary and secondary amides can undergo a Hoffman rearrangement to produce amines .Scientific Research Applications

Mass Spectral Behavior

The mass spectral behavior of derivatives of 2-amino-N-(butan-2-yl)propanamide has been studied, particularly focusing on the cleavage of acylamino substituents and the elimination of hydroxyl radicals. This understanding is crucial for the analysis of similar compounds (Mallen, Cort, & Cockerill, 1979).

Synthesis and Biological Properties

Research has been conducted on the synthesis of derivatives of 2-amino-N-(butan-2-yl)propanamide, revealing significant local anesthetic activity in hydrochloride forms of these compounds (Saxena, Singh, Agarwal, & Mehra, 1984).

Root Growth-Inhibitory Activity

A study on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, which are derivatives of 2-amino-N-(butan-2-yl)propanamide, demonstrated potent root growth-inhibitory activity towards rape seedlings. This suggests potential applications in agriculture or biocontrol (Kitagawa & Asada, 2005).

Spectroscopic Characterization

The spectroscopic characterization of related compounds has been performed using techniques like IR-LD spectroscopy and ab initio calculations. This approach aids in structural determination and understanding of molecular interactions (Zareva, 2006).

Hybrid Anticonvulsant Agents

Derivatives of 2-amino-N-(butan-2-yl)propanamide have been explored as potential hybrid anticonvulsant agents, combining chemical fragments of known antiepileptic drugs. These studies contribute to the development of new treatments for epilepsy (Kamiński et al., 2015).

Catalytic Reduction of NOx

In the context of environmental chemistry, the selective catalytic reduction of NOx using alkanes over catalysts has been examined. This research includes studying reaction intermediates and kinetics involving derivatives of 2-amino-N-(butan-2-yl)propanamide (Chen, Voskoboinikov, & Sachtler, 1999).

Mechanism of Action

Target of Action

A related compound, 3-amino-n-(butan-2-yl)propanamide, is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

A study on a similar compound suggests that it may have inhibitory activity against histone deacetylase (hdac) and kinase . These enzymes play crucial roles in cell signaling and regulation of gene expression, so inhibiting them can have significant effects on cellular function.

properties

IUPAC Name |

2-amino-N-butan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5(2)9-7(10)6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBPIBHKPQRGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(butan-2-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212426.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212440.png)

![4-[Bis(4-aminophenyl)methyl]phenol](/img/structure/B3212454.png)

![Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate](/img/structure/B3212479.png)

![1-(2,3-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212484.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212489.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3212500.png)